molecular formula C17H23FN6O B2815939 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1207031-73-9

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea

Cat. No.: B2815939
CAS No.: 1207031-73-9
M. Wt: 346.41
InChI Key: GZPDWSARDZXJII-UHFFFAOYSA-N
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Description

This compound is a chemical entity often explored in various scientific research domains. Its unique structure features both pyrimidine and urea functionalities, making it a subject of interest in both organic chemistry and pharmacology. The presence of substituents like dimethylamino and fluoro groups contributes to its reactivity and potential bioactivity.

Preparation Methods

Preparation of this compound typically involves multi-step organic synthesis. The synthetic route generally starts with the formation of the pyrimidine core, followed by the introduction of the dimethylamino group. Subsequent steps involve the attachment of the aminoethyl chain and the final coupling with the fluorophenyl urea derivative. Reaction conditions often include the use of catalysts, controlled temperatures, and solvents like acetonitrile or dichloromethane to facilitate the reactions. Industrial production, although less documented, would likely scale these reactions with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions:

  • Oxidation

    It can be oxidized using agents like potassium permanganate or hydrogen peroxide under mild conditions, leading to the formation of respective oxidized products.

  • Reduction

    Reductive reactions using hydrogen or hydrides such as sodium borohydride can modify the functional groups, particularly reducing the nitro groups if present.

  • Substitution

    The aromatic fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluoro group under suitable conditions. Common reagents include oxidizing agents, reducing agents, and nucleophiles like amines or thiols. Major products depend on the specific reactions but typically involve modified versions of the parent compound with alterations in the functional groups.

Scientific Research Applications

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea has several applications:

  • Chemistry

    It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

  • Biology

    The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies in biochemical pathways.

  • Medicine

    Its analogs may exhibit pharmacological activities, thus it is studied for potential therapeutic applications.

  • Industry

    It might be utilized in the development of new materials or as intermediates in the synthesis of more complex chemical entities.

Mechanism of Action

The compound’s mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. Its pyrimidine ring may mimic natural substrates or inhibitors, influencing biological pathways. The exact mechanism can vary, but it often involves binding to active sites or altering enzymatic activity, ultimately impacting cellular processes.

Comparison with Similar Compounds

Similar compounds include:

  • 1-(2-Aminoethyl)-3-phenylurea

    Shares the urea moiety but lacks the pyrimidine ring, impacting its reactivity and applications.

  • 4-(Dimethylamino)-6-methylpyrimidine-2-amine

    Contains the pyrimidine ring but lacks the urea linkage, altering its chemical behavior.

  • 3-(3-Fluoro-2-methylphenyl)urea

    Similar structural framework with differences in substituent positioning affecting its reactivity. The unique combination of the dimethylamino pyrimidine and fluorophenyl urea in 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea distinguishes it by offering specific reactivity and potential bioactivity not observed in its analogs.

And there you have it! If there’s anything else you’d like to delve into or expand upon, just let me know.

Properties

IUPAC Name

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6O/c1-11-10-15(24(3)4)23-16(21-11)19-8-9-20-17(25)22-14-7-5-6-13(18)12(14)2/h5-7,10H,8-9H2,1-4H3,(H,19,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPDWSARDZXJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C(=CC=C2)F)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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